molecular formula C9H6ClNO B13976094 1-Chloroisoquinolin-3-ol

1-Chloroisoquinolin-3-ol

Cat. No.: B13976094
M. Wt: 179.60 g/mol
InChI Key: CPVNZJSOXIZMEF-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic Chemistry

The isoquinoline structural motif, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. rsc.orgfluorochem.co.uk This heterocyclic aromatic compound is not merely a synthetic curiosity but is a prevalent feature in a wide array of natural products, most notably in alkaloids, which are nitrogen-containing organic compounds produced by a large variety of organisms. rsc.org The inherent structural rigidity and the presence of a basic nitrogen atom make the isoquinoline scaffold a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. smolecule.comnih.gov

This privileged nature has made isoquinoline and its derivatives central to drug discovery and development. fluorochem.co.uksmolecule.com The planar, aromatic system allows for π-stacking interactions, which are crucial for molecular recognition and binding processes with biological macromolecules like enzymes and receptors. rsc.org Consequently, isoquinoline frameworks are integral to numerous pharmacologically active molecules with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. smolecule.comnih.gov The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the scientific community. smolecule.com

Overview of Substituted Isoquinolines in Academic Research

Academic research has extensively explored the synthesis and properties of substituted isoquinolines, driven by the quest for novel compounds with enhanced or specific biological activities. smolecule.com The functionalization of the isoquinoline core at its various positions (C-1, C-3, C-4, etc.) can dramatically influence its physicochemical and pharmacological profile. fluorochem.co.uk Researchers have developed a multitude of synthetic strategies, moving beyond traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions to more modern, efficient techniques, such as palladium-catalyzed cross-coupling reactions. smolecule.comrsc.org

These advanced synthetic approaches allow for the precise introduction of a wide variety of substituents, including halogens, alkyl groups, aryl moieties, and other functional groups. rsc.org For instance, studies have shown that the introduction of specific substituents can modulate the lipophilicity of the molecule, a critical factor in drug design. rsc.org Research into C4-substituted isoquinolines has yielded compounds with cytotoxic properties against tumor cell lines. chemicalbook.com Similarly, other substituted isoquinolines have been investigated as potential inhibitors of enzymes like tumor necrosis factor alpha (TNF-α), highlighting their therapeutic potential as anti-inflammatory agents. lookchem.com The ability to create a diverse library of substituted isoquinolines is a powerful tool in structure-activity relationship (SAR) studies, aiming to optimize lead compounds in drug development programs.

Research Focus on 1-Chloroisoquinolin-3-ol within the Isoquinoline Landscape

Within the vast family of substituted isoquinolines, the specific isomer this compound presents a unique case. Unlike many of its other halogenated and hydroxylated counterparts, which are subjects of broad synthetic and applicative studies, dedicated research on this compound is notably sparse. The primary and most direct scientific investigation into this compound dates back to a 1967 study on the tautomerism of 3-hydroxyisoquinolines.

This key research, published in the Journal of the Chemical Society B: Physical Organic, examined the tautomeric equilibrium of several 3-hydroxyisoquinoline (B109430) derivatives. rsc.orgrsc.org Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of hydroxyisoquinolines, they can exist in a lactim (enol) form or a lactam (keto) form. The 1967 study demonstrated through ultraviolet spectroscopy that while other 3-hydroxyisoquinolines showed solvent-dependent tautomerism, 1-Chloro-3-hydroxyisoquinoline (this compound) uniquely exists in the hydroxy- or lactim form in all common solvents tested. rsc.orgrsc.org

Table 1: Tautomeric Forms of Selected 3-Hydroxyisoquinolines

Compound Tautomeric Form in Non-hydroxylic Solvents Tautomeric Form in Water
3-Hydroxyisoquinoline Lactim Lactam
3-Hydroxy-1-methylisoquinoline Lactim Lactam
1-Chloro-3-hydroxyisoquinoline Lactim Lactim

Data sourced from a 1967 spectroscopic study. rsc.orgrsc.org

Beyond this foundational study, the scientific literature available through broad searches does not indicate extensive follow-up research, synthesis optimization, or biological screening specifically for this compound. The research landscape is more populated by its isomers, highlighting a clear gap in the exploration of this particular compound.

Table 2: Physicochemical Properties of Selected Halogenated Isoquinolinol Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Physical Form
1-Chloroisoquinolin-4-ol 3336-43-4 C₉H₆ClNO 179.60 Solid
1-Chloroisoquinolin-7-ol 168003-06-3 C₉H₆ClNO 179.60 -
3-Chloroisoquinolin-4-ol 101774-33-8 C₉H₆ClNO 179.60 -
3-Chloroisoquinolin-7-ol 82117-25-7 C₉H₆ClNO 179.61 Light Yellow Solid

This table presents data for related isomers to illustrate the research landscape; comprehensive data for this compound is not widely available in public databases.

The focused research on this compound is therefore currently defined by this singular, yet important, piece of physicochemical characterization. Its unique tautomeric behavior makes it an interesting, albeit underexplored, member of the halogenated isoquinolinol family, representing a potential area for future synthetic and medicinal chemistry research.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Chloroisoquinolin-4-ol
1-Chloroisoquinolin-7-ol
1-Chloro-3-hydroxyisoquinoline
2-chloroisoquinoline
3-Chloro-isoquinolin-7-ol
3-Chloroisoquinolin-4-ol
3-hydroxy-1-methylisoquinoline
3-hydroxy-6,7-dimethoxy-1-methylisoquinoline
3-Hydroxyisoquinoline
4-bromoisoquinoline
Isoquinoline
Palladium
Papaverine (B1678415)
Quinine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)5-8(12)11-9/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVNZJSOXIZMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Chloroisoquinolin 3 Ol

Nucleophilic Substitution Reactions at the C1 Position

The C1 position of the isoquinoline (B145761) ring is inherently electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This effect is further amplified by the presence of the chloro substituent, making the C1 carbon an excellent electrophilic site for nucleophilic attack. Consequently, 1-Chloroisoquinolin-3-ol readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.

This reactivity is a cornerstone for the structural diversification of the isoquinoline scaffold, allowing for the introduction of a wide array of functional groups at the C1 position. Common nucleophiles employed in these reactions include amines, alcohols, thiols, and carbanions. The general mechanism involves the attack of the nucleophile on the C1 carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion to yield the substituted product. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the incoming group and may range from mild to more forcing conditions.

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine1-Amino-isoquinolin-3-ol derivative
AlkoxideSodium Methoxide1-Methoxy-isoquinolin-3-ol
ThiolateSodium Thiophenolate1-(Phenylthio)-isoquinolin-3-ol
CyanideSodium Cyanide1-Cyano-isoquinolin-3-ol

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is a less facile process compared to benzene (B151609), owing to the deactivating effect of the nitrogen atom which withdraws electron density from the carbocyclic ring. However, under appropriate conditions, electrophilic substitution does occur, preferentially on the benzene ring at the C5 and C8 positions. The regioselectivity of EAS on this compound is further influenced by the directing effects of the existing chloro and hydroxyl substituents.

The hydroxyl group at the C3 position is an activating group and an ortho, para-director. youtube.com It donates electron density to the ring system via resonance, thereby activating it towards electrophilic attack. The chlorine atom at the C1 position is a deactivating group but is also an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. youtube.comlibretexts.org

Considering the combined influence of these substituents and the inherent reactivity of the isoquinoline core, electrophilic attack is most likely to occur at the C4, C5, and C8 positions. The precise outcome of an EAS reaction will depend on the specific electrophile and the reaction conditions employed. For instance, nitration or halogenation would be expected to yield a mixture of isomers.

Position of SubstitutionDirecting Influence
C4ortho to the hydroxyl group
C5Favorable position for EAS on the isoquinoline ring
C8Favorable position for EAS on the isoquinoline ring

Rearrangement Reactions (e.g., Allylic Rearrangements in Related Compounds)

While specific examples of rearrangement reactions involving this compound are not extensively documented, the potential for such transformations exists, particularly in derivatives of this compound. For instance, allylic rearrangements could be envisaged in derivatives where an allyl group is attached to the oxygen of the hydroxyl group or to the nitrogen atom.

The Claisen rearrangement is a well-known pericyclic reaction that occurs in allyl aryl ethers. An O-allylated derivative of this compound could potentially undergo a Claisen rearrangement upon heating, leading to the migration of the allyl group from the oxygen to a carbon atom of the isoquinoline ring, likely at the C4 position. Similarly, isoquinoline N-oxides are known to undergo rearrangement reactions under certain conditions.

Oxidation and Reduction Chemistry of the Isoquinoline Nucleus

The isoquinoline nucleus can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.

Oxidation: The isoquinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-3,4-dicarboxylic acid. The presence of the electron-donating hydroxyl group might render the carbocyclic ring more susceptible to oxidation compared to unsubstituted isoquinoline.

Reduction: The pyridine (B92270) ring of the isoquinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation, for example, using hydrogen gas with a palladium, platinum, or nickel catalyst, typically leads to the reduction of the heterocyclic ring to afford a 1,2,3,4-tetrahydroisoquinoline derivative. The specific conditions of the reduction can influence the degree of saturation.

Reaction TypeReagent ExampleExpected Product
OxidationPotassium Permanganate (KMnO₄)Pyridine-3,4-dicarboxylic acid derivative
ReductionH₂ / Pd/C1-Chloro-1,2,3,4-tetrahydroisoquinolin-3-ol

Coupling Reactions and Formation of Dimeric/Polymeric Systems (e.g., Biisoquinolines)

The chlorine atom at the C1 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including dimeric and polymeric systems.

Suzuki Coupling: This reaction involves the coupling of the C1-chloro group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the formation of C-C bonds and can be used to synthesize 1-aryl or 1-vinyl-isoquinolin-3-ol derivatives. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction couples the C1-chloro position with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of C-C bonds and results in the introduction of a vinyl substituent at the C1 position. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne, a palladium catalyst, a copper co-catalyst, and a base to form a C-C bond between the C1 position and the alkyne. This method provides access to 1-alkynyl-isoquinolin-3-ol derivatives. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C1-chloro group with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This is a powerful method for the synthesis of 1-aminoisoquinolin-3-ol derivatives. libretexts.orgwikipedia.org

These coupling reactions can also be employed to synthesize biisoquinolines by either self-coupling of a suitably functionalized this compound derivative or by coupling with another isoquinoline moiety.

Coupling ReactionCoupling PartnerCatalyst SystemResulting Bond
SuzukiBoronic acid/esterPd catalyst, BaseC-C
HeckAlkenePd catalyst, BaseC-C
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst, BaseC-C
Buchwald-HartwigAminePd catalyst, BaseC-N

C-H Functionalization for Structural Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. nih.govprinceton.edu For this compound, several C-H bonds on both the pyridine and benzene rings are potential sites for functionalization. Transition metal-catalyzed C-H activation can enable the introduction of various functional groups, such as aryl, alkyl, or other moieties, without the need for pre-functionalized starting materials.

The regioselectivity of C-H functionalization is often directed by the inherent electronic properties of the ring system or by the use of directing groups. In the case of this compound, the nitrogen atom and the hydroxyl group can act as directing groups, influencing the position of C-H activation. For instance, palladium-catalyzed C-H arylation could potentially occur at the C4, C5, or C8 positions, depending on the specific catalyst and reaction conditions employed. This approach offers a complementary strategy to traditional cross-coupling methods for the structural diversification of the this compound scaffold.

Spectroscopic and Structural Elucidation of 1 Chloroisoquinolin 3 Ol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.

The FT-IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its constituent bonds. The analysis of the FT-IR spectrum of 1-chloroisoquinoline (B32320) reveals characteristic vibrational modes that can be assigned to specific functional groups and skeletal vibrations of the isoquinoline (B145761) core.

Key vibrational frequencies and their assignments for 1-chloroisoquinoline are summarized in the table below. These assignments are based on a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), which aids in the precise attribution of each vibrational band.

Wavenumber (cm⁻¹)AssignmentDescription
~3050C-H stretchAromatic C-H stretching vibrations of the isoquinoline ring.
~1620C=N stretchStretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.
~1570C=C stretchAromatic carbon-carbon double bond stretching vibrations.
~1140C-H in-plane bendIn-plane bending vibrations of the aromatic C-H bonds.
~830C-H out-of-plane bendOut-of-plane bending vibrations of the aromatic C-H bonds.
~750C-Cl stretchStretching vibration of the carbon-chlorine bond.

The presence of the hydroxyl group in 1-chloroisoquinolin-3-ol would be expected to introduce a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching vibration typically observed between 1000-1300 cm⁻¹.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in an FT-IR spectrum.

The FT-Raman spectrum of 1-chloroisoquinoline provides further confirmation of its molecular structure. The vibrational modes observed in the Raman spectrum often correspond to those seen in the FT-IR spectrum, but with different relative intensities.

Wavenumber (cm⁻¹)AssignmentDescription
~3060C-H stretchAromatic C-H stretching vibrations.
~1615C=N stretchStretching of the C=N bond in the isoquinoline ring.
~1580C=C stretchAromatic ring stretching vibrations.
~1380Ring stretchSkeletal stretching vibrations of the isoquinoline ring.
~1030Ring breathingSymmetric in-plane stretching of the entire ring system.
~755C-Cl stretchStretching of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Specific experimental NMR data for this compound were not found in the reviewed scientific literature. The following sections outline the principles of the relevant NMR techniques and the type of information they would provide for this class of compounds.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (spin-spin coupling).

For this compound, one would expect to observe distinct signals for the aromatic protons on the isoquinoline ring. The presence of the chloro and hydroxyl substituents would influence the chemical shifts of the nearby protons. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, separate signals would be expected for each of the nine carbon atoms of the isoquinoline core. The carbon atom attached to the chlorine (C1) and the carbon bearing the hydroxyl group (C3) would exhibit characteristic chemical shifts due to the electronegativity of these substituents. The remaining aromatic carbons would appear in the typical downfield region for sp²-hybridized carbons.

For derivatives of this compound that contain other NMR-active nuclei, such as fluorine-19 (¹⁹F) or phosphorus-31 (³¹P), the corresponding NMR techniques would be employed.

¹⁹F NMR: If fluorine-containing substituents were present, ¹⁹F NMR would provide information on the number and electronic environment of the fluorine atoms.

³¹P NMR: For derivatives containing phosphorus, ³¹P NMR would be used to characterize the phosphorus-containing functional groups.

These additional NMR techniques, when applicable, provide valuable structural information that complements the data obtained from ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound (Molecular Formula: C₉H₆ClNO), mass spectrometry provides the exact molecular weight and crucial information about its structure through the analysis of its fragmentation patterns. nih.gov

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms an energetically unstable molecular ion [M]⁺•. This ion subsequently undergoes a series of fragmentation reactions, breaking into smaller, more stable charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure.

The isoquinoline core is relatively stable, meaning the molecular ion peak is expected to be prominent. libretexts.org Key fragmentation pathways for halogenated and hydroxylated aromatic compounds often involve the loss of the halogen atom, the hydroxyl group, or small neutral molecules like carbon monoxide (CO) or hydrogen chloride (HCl). miamioh.edu

Expected Fragmentation Pattern:

The fragmentation of the this compound molecular ion would likely proceed through the following pathways:

Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This would produce a significant fragment ion at [M-Cl]⁺.

Loss of Carbon Monoxide: The presence of the hydroxyl group on the isoquinoline ring, particularly in its keto-tautomeric form (isoquinolone), facilitates the loss of a neutral carbon monoxide (CO) molecule via retro-Diels-Alder type reactions or other rearrangements. libretexts.org This results in an [M-CO]⁺• fragment.

Loss of Hydrogen Chloride: A rearrangement reaction could lead to the elimination of a neutral HCl molecule, giving rise to an [M-HCl]⁺• fragment.

Formation of Acylium Ions: Cleavage adjacent to the carbonyl group (in the keto form) can produce stable acylium ions. libretexts.org

These fragmentation patterns provide a "fingerprint" that helps confirm the identity and structural features of the compound. The precise masses of these fragments, obtainable through high-resolution mass spectrometry (HRMS), can be used to determine their elemental composition, further validating the proposed fragmentation pathways.

Proposed Fragment StructureFragmentation Pathwaym/z Value (for ³⁵Cl)
[C₉H₆ClNO]⁺• (Molecular Ion)Ionization179.01
[C₉H₆NO]⁺Loss of •Cl144.04
[C₈H₆ClN]⁺•Loss of CO151.02
[C₉H₅NO]⁺•Loss of HCl143.04

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. youtube.com For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from transitions of electrons in π orbitals and non-bonding (n) orbitals.

The core isoquinoline structure is a chromophore, a part of a molecule responsible for its color by absorbing light. wikipedia.org Its electronic spectrum is dominated by high-energy π → π* transitions, which are characteristic of aromatic systems. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Additionally, the presence of the nitrogen heteroatom with its lone pair of electrons allows for lower-energy n → π* transitions. libretexts.org

The substituents on the isoquinoline ring significantly influence the absorption spectrum:

-OH (Hydroxyl) Group: The hydroxyl group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its lone pair of electrons can be delocalized into the aromatic ring, increasing conjugation. This stabilization of the excited state relative to the ground state typically results in a bathochromic shift (a shift to longer wavelengths).

-Cl (Chloro) Group: The chlorine atom also acts as an auxochrome. While it is an electron-withdrawing group inductively, its lone pairs can participate in resonance, which generally leads to a bathochromic shift. wikipedia.org

Therefore, the UV-Vis spectrum of this compound is expected to show multiple absorption bands, primarily in the UV region. The high-intensity bands correspond to π → π* transitions of the conjugated aromatic system, while lower-intensity, longer-wavelength bands may be attributed to n → π* transitions. libretexts.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states differently. wikipedia.org

Electronic TransitionOrbitals InvolvedExpected Wavelength RegionExpected Intensity
π → πBonding π to Antibonding πShorter Wavelength (High Energy)High (ε > 10,000)
n → πNon-bonding (N, O lone pairs) to Antibonding πLonger Wavelength (Low Energy)Low (ε < 2,000)

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, bond lengths, and bond angles, can be generated. nih.gov

The crystal structure of 1-Chloro-3-hydroxyisoquinoline has been determined, providing unambiguous proof of its molecular geometry in the solid state. iucr.org The analysis confirms that the compound exists in the lactim tautomeric form (-N=C(OH)-) rather than the lactam form (-NH-C(=O)-) within the crystal lattice. This is a significant finding, as it clarifies the tautomeric preference of the molecule in its solid phase.

The crystallographic data reveal that the isoquinoline ring system is essentially planar. The study provides precise measurements of all bond lengths and angles, showing the characteristic distances for the aromatic C-C, C-N, and C-O bonds, as well as the C-Cl bond. iucr.org This information is invaluable for understanding the molecule's electronic structure and for validating theoretical calculations.

The arrangement of molecules within the crystal, known as the crystal packing, is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. Understanding this packing is crucial for predicting the material's physical properties.

Crystallographic Data for this compound iucr.org
ParameterValue
Molecular FormulaC₉H₆ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.962 (1)
b (Å)5.685 (1)
c (Å)14.671 (2)
β (°)106.360 (9)
Volume (ų)797.9
Z (Molecules per unit cell)4

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Theoretical and Computational Investigations of 1 Chloroisoquinolin 3 Ol

Aromaticity Indices (e.g., HOMA Index)

The aromaticity of the 1-chloroisoquinoline (B32320) ring system, a core structure of 1-Chloroisoquinolin-3-ol, has been computationally analyzed using aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a geometry-based descriptor where a value of 1 indicates a fully aromatic system, and a value of 0 corresponds to a non-aromatic system. nih.gov

For the related compound 1-chloroisoquinoline, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine the HOMA index for both the carbocyclic (benzene) and heterocyclic (pyridine) rings. researchgate.net The analysis revealed that the carbocyclic ring exhibits a higher degree of aromaticity compared to the heterocyclic ring. researchgate.net This difference is attributed to the varying bond lengths and the presence of the heteroatom (Nitrogen) in the heterocyclic ring. researchgate.net

Table 1: Calculated HOMA Index for 1-Chloroisoquinoline Rings

Ring System HOMA Index Aromaticity Level
Carbocyclic (C1-C6) Higher Value More Aromatic
Heterocyclic (C9-C14) Lower Value Less Aromatic

Data derived from studies on 1-chloroisoquinoline. researchgate.net

The HOMA index is a valuable tool for quantifying the aromatic character, which in turn influences the stability, reactivity, and potential for π-π stacking interactions of the molecule. mdpi.comnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 1-chloroisoquinoline, which can then be correlated with experimental data from techniques such as FT-IR and FT-Raman spectroscopy. researchgate.net

For 1-chloroisoquinoline, a detailed vibrational analysis has been performed using DFT (B3LYP/6-31+G(d,p)) and Hartree-Fock (HF) methods. researchgate.net The calculated vibrational wavenumbers showed a very good agreement with the experimentally recorded FT-IR and FT-Raman spectra. researchgate.net This correlation allows for a precise assignment of vibrational modes, including stretching, bending, and torsional vibrations within the molecule.

The C-Cl stretching modes for 1-chloroisoquinoline were theoretically and experimentally identified at 674 cm⁻¹ (FT-IR) and 675 cm⁻¹ (FT-Raman), respectively. dergipark.org.tr Such studies on related chloroquinoline derivatives confirm that theoretical predictions using methods like B3LYP/6-311++G(d,p) provide results that are in good agreement with experimental findings. dergipark.org.trnih.gov The presence of the electro-acceptor chlorine atom and the nitrogen heteroatom plays a vital role in the structural and electronic properties, which are reflected in the vibrational spectra. researchgate.net

Chemical Reactivity Descriptors (Global and Local)

Chemical reactivity descriptors derived from DFT calculations provide insight into the reactivity and stability of a molecule. dergipark.org.tr For 1-chloroisoquinoline, global reactivity descriptors have been calculated to understand its chemical behavior. researchgate.netresearchgate.net

Key global descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution. A lower value for chemical hardness indicates a softer, more polarizable, and more reactive molecule. researchgate.net 1-chloroisoquinoline is considered a soft molecule due to its lower chemical hardness value. researchgate.net

Chemical Potential (μ) and Electronegativity (χ): The chemical potential measures the escaping tendency of an electron from a system. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr The analysis of these descriptors for 1-chloroisoquinoline helps in predicting its reactivity and the sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Global Chemical Reactivity Descriptors for 1-Chloroisoquinoline

Descriptor Definition Significance Calculated Value (eV)
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to deformation of electron cloud 2.5931
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency -5.1862

Values calculated at B3LYP/6-31+G(d,p) level for 1-chloroisoquinoline. researchgate.net

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of quinoline (B57606) derivatives, including enthalpy, entropy, and Gibbs free energy, are crucial for understanding their stability and behavior under different conditions. researchgate.net Theoretical calculations using DFT methods can provide reliable predictions of these properties.

For 1-chloroisoquinoline, the determination of the HOMO-LUMO energy gap points to enhanced molecular stability. researchgate.net A larger energy gap is associated with a more stable molecule because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Studies on related compounds like 2-chloroquinoline have involved determining phase transition thermodynamic properties, such as the enthalpy of sublimation, which are essential for understanding the compound's stability in different phases. researchgate.net These computational and experimental approaches provide a comprehensive view of the molecule's thermodynamic profile, which is vital for predicting its persistence and transformations.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. jhuapl.edudtic.mil Organic molecules with extended π-conjugation and charge asymmetry often exhibit significant NLO properties. nih.gov The NLO response of a molecule is primarily determined by its first hyperpolarizability (β).

Computational studies on 1-chloroisoquinoline have revealed that it possesses promising NLO properties. researchgate.net The calculated first hyperpolarizability (β) for 1-chloroisoquinoline was found to be 1.7017 x 10⁻³⁰ esu. researchgate.net This large value provides optimistic evidence that the molecule could display significant NLO effects. researchgate.net The presence of donor and acceptor groups within a π-conjugated system can enhance these properties. researchgate.net In 1-chloroisoquinoline, the interplay between the π-system of the isoquinoline (B145761) core, the electron-withdrawing chlorine atom, and the nitrogen heteroatom contributes to its notable NLO response. researchgate.net

Molecular Modeling and Docking Studies for Investigating Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how ligands, such as isoquinoline derivatives, interact with the active sites of biological targets like enzymes and receptors. nih.govnih.gov

Derivatives of the quinoline and isoquinoline scaffolds are known to possess a wide range of biological activities, including anticancer properties. nih.gov Docking studies on these derivatives are frequently performed to elucidate their mechanism of action. For instance, novel chloroquinoline derivatives have been docked into the active site of the PI3K enzyme to explore their binding modes and suggest a mechanism for their cytotoxic activity. nih.gov

Similarly, molecular dynamics (MD) simulations can be used after docking to refine the docked complexes and study the dynamics of the molecular recognition process, accounting for the flexibility of both the ligand and the receptor. scispace.com For a molecule like this compound, docking studies could be employed to screen for potential biological targets and predict binding affinities. mdpi.com The simulation would involve placing the molecule into the active site of a target protein and calculating a scoring function to estimate the strength of the interaction, identifying key hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

Conformational Analysis and Stereochemical Considerations (e.g., Racemization Barriers)

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, conformational flexibility would primarily involve the rotation of the hydroxyl (-OH) group. While the core isoquinoline ring is rigid, the orientation of the substituent group can influence the molecule's properties and interactions.

The concept of racemization barriers is relevant for chiral molecules that can interconvert between enantiomeric forms. ru.nl this compound is not inherently chiral. However, it can exist in tautomeric equilibrium with its keto form, 1-chloro-2H-isoquinolin-3-one. This tautomerism is a key stereochemical consideration. Theoretical calculations can be used to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. While not a racemization barrier in the traditional sense, this tautomerization barrier is a critical aspect of the molecule's stereochemical behavior. researchgate.net Computational methods can elucidate the preferred tautomeric form in different environments and the energetic pathway for their interconversion.

Biological Activities and Mechanistic Pathways of 1 Chloroisoquinolin 3 Ol and Its Analogs

Anti-Inflammatory Activity and Underlying Mechanisms

Analogs of 1-Chloroisoquinolin-3-ol, particularly those within the broader quinoline (B57606) and isoquinoline (B145761) classes, have demonstrated notable anti-inflammatory properties. nih.gov The mechanisms underlying these effects are diverse and often involve the modulation of key inflammatory pathways.

One area of investigation has focused on the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. mdpi.com For instance, certain quinazoline (B50416) derivatives have been shown to reduce paw edema in animal models, an effect comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. jneonatalsurg.com Mechanistic studies suggest that this activity may be linked to the inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandin (B15479496) synthesis. mdpi.com Additionally, some isoquinoline alkaloids have been observed to exert anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway, a key regulator of cytokine production. nih.gov

A substituted quinoline carboxylic acid, CL 306 ,293, has been shown to suppress inflammation and joint destruction in animal models of arthritis. nih.gov Its mechanism is distinct from traditional NSAIDs, as it does not affect cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Instead, it is believed to down-regulate T-cell function, which may account for its anti-inflammatory and antiarthritic properties. nih.gov Similarly, certain isoquinoline derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage models. mdpi.com

The anti-inflammatory potential of these compounds is further supported by their ability to modulate various signaling pathways involved in the inflammatory response. For example, some natural compounds containing the isoquinoline scaffold can downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com

Analog/Derivative ClassObserved Anti-Inflammatory EffectUnderlying MechanismReference
Quinazoline DerivativeDose-dependent inhibition of paw edema and granuloma formation.Possible cyclooxygenase (COX) inhibition. jneonatalsurg.com
Substituted Quinoline Carboxylic Acid (CL 306,293)Suppression of inflammation and joint destruction in arthritis models.Down-regulation of T-cell function. nih.gov
Isoquinoline AlkaloidsInhibition of pro-inflammatory mediators (NO, TNF-α, IL-6).Inhibition of p38 MAPK signaling pathway. nih.govmdpi.com

Analgesic Properties and Associated Molecular Modulations

The analgesic potential of isoquinoline and quinoline derivatives has been a subject of significant research. nih.govsemanticscholar.org These compounds have been shown to alleviate pain through various molecular mechanisms, targeting both peripheral and central pain pathways.

A study on a novel quinazoline derivative demonstrated significant analgesic effects in animal models. jneonatalsurg.com The compound reduced writhing in the acetic acid-induced writhing test, indicating peripheral analgesic activity, and increased latency in the hot plate test, suggesting a central analgesic effect. jneonatalsurg.com The proposed mechanisms include the possible inhibition of cyclooxygenase and modulation of opioid-mediated pathways. jneonatalsurg.com

Furthermore, certain isoquinolone derivatives have been identified as antagonists of the lysophosphatidic acid receptor 5 (LPA5). nih.gov Blockade of this receptor has been shown to attenuate both inflammatory and neuropathic pain. nih.gov Specific compounds in this class significantly reduced nociceptive hypersensitivity in inflammatory pain models and mechanical allodynia in a chronic constriction injury model. nih.gov

Another tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has exhibited pronounced analgesic activity, surpassing that of reference drugs in thermal pain models. biomedpharmajournal.org This suggests a strong potential for this class of compounds in the development of non-narcotic analgesics. biomedpharmajournal.org

Analog/Derivative ClassObserved Analgesic EffectAssociated Molecular ModulationReference
Quinazoline DerivativeReduction in acetic acid-induced writhing; increased latency in hot plate test.Possible cyclooxygenase inhibition and modulation of opioid-mediated pathways. jneonatalsurg.com
Isoquinolone DerivativesAttenuation of inflammatory and neuropathic pain.Antagonism of lysophosphatidic acid receptor 5 (LPA5). nih.gov
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideHigh analgesic activity in thermal pain models.Not specified. biomedpharmajournal.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The isoquinoline and quinoline cores are found in numerous compounds with a wide range of antimicrobial activities. nih.govsemanticscholar.org Research into analogs of this compound has revealed their potential as antibacterial, antifungal, and antiviral agents.

Antibacterial Activity: Novel chloroquine (B1663885) analogs, which are quinoline derivatives, have demonstrated significant antibacterial potential against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov Some of these synthetic analogs showed excellent inhibitory zones, indicating potent bactericidal activity. nih.gov Alkynyl isoquinolines represent another class of potent antibacterial agents, effective against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to interfere with bacterial cell wall and nucleic acid biosynthesis. nih.gov

Antifungal Activity: Chloroquine analogs have also exhibited good activity against fungal pathogens such as Candida albicans and Candida parapsilosis. nih.gov

Antiviral Activity: Certain isoquinoline alkaloids have been identified as having strong antiviral properties. nih.gov For example, alkaloids like emetine, cephaeline, and papaverine (B1678415) have shown potential as anti-SARS-CoV-2 agents. nih.gov Their mechanism of action is often linked to the inhibition of viral replication and modulation of host-based inflammatory responses. nih.gov

Analog/Derivative ClassAntimicrobial SpectrumObserved EfficacyReference
Chloroquine AnalogsAntibacterial (Gram-positive and Gram-negative), AntifungalGood to excellent inhibitory zones against various bacterial and fungal strains. nih.gov
Alkynyl IsoquinolinesAntibacterial (Gram-positive, including MRSA)Strong bactericidal activity; interferes with cell wall and nucleic acid biosynthesis. nih.gov
Isoquinoline Alkaloids (e.g., emetine, papaverine)Antiviral (e.g., SARS-CoV-2)Inhibition of viral replication. nih.gov

Anticancer Activity and Cellular Mechanistic Insights (e.g., Inhibition of Cell Proliferation)

The quinoline and isoquinoline scaffolds are integral to many anticancer agents. semanticscholar.orgnih.gov Analogs of this compound have shown promise in this area through various mechanisms, primarily by inhibiting cancer cell proliferation and inducing apoptosis.

Numerous studies have highlighted the cytotoxic effects of isoquinoline and quinoline derivatives against various cancer cell lines. nih.govmdpi.com For example, a novel quinazoline-containing 1,2,3-triazole demonstrated inhibitory activity against lung cancer (A549), breast cancer (MCF7), and leukemia (K562) cell lines. nih.gov The anticancer activity of such compounds is often attributed to their ability to target specific signaling pathways crucial for cancer cell survival and proliferation, such as the VEGFR2 signaling pathway. nih.gov

The induction of apoptosis is a common mechanism of action for these compounds. mdpi.com This can be triggered through both intrinsic and extrinsic pathways, involving the activation of caspases. nih.gov Some compounds have been shown to arrest the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net

Furthermore, certain indole (B1671886) derivatives with structural similarities have been identified as inhibitors of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. mdpi.com Inhibition of DVL1 can turn off the aberrant activation of this pathway, leading to anticancer activity. mdpi.com

Analog/Derivative ClassCancer Cell LinesCellular MechanismReference
Quinazoline-containing 1,2,3-triazoleA549 (lung), MCF7 (breast), K562 (leukemia)Inhibition of VEGFR2 signaling, induction of apoptosis. nih.gov
Indole Derivative (RS4690)HCT116 (colon)Inhibition of Dishevelled 1 (DVL1) in the WNT/β-catenin pathway. mdpi.com
General Quinoline/Isoquinoline AlkaloidsVariousInhibition of cell proliferation, induction of apoptosis, cell cycle arrest. nih.govmdpi.comresearchgate.net

Neuroprotective Potential and Specific Receptor Interactions (e.g., Dopamine (B1211576) D3 Receptors, 5-HT3 Receptors)

Quinoline and isoquinoline derivatives have emerged as promising candidates for the development of neuroprotective agents. nih.govmdpi.com Their mechanisms of action often involve antioxidant properties and interactions with key enzymes and receptors in the central nervous system.

Many quinoline derivatives exhibit antioxidant activity, which is crucial for protecting neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative damage.

In addition to their antioxidant effects, certain derivatives are predicted to act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are important targets in the treatment of neurodegenerative disorders. nih.gov The inhibition of AChE, for instance, increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

While specific interactions with dopamine D3 and 5-HT3 receptors for this compound itself are not well-documented, the broader class of N-propargylamines, which can be incorporated into such scaffolds, has shown neuroprotective properties. nih.gov These compounds have been shown to reduce neuronal damage induced by toxins in cell culture models. nih.gov

Analog/Derivative ClassNeuroprotective MechanismPotential Therapeutic TargetReference
Quinoline DerivativesAntioxidant activity (free radical scavenging, metal chelation).Oxidative stress pathways. nih.govmdpi.com
Quinoline DerivativesEnzyme inhibition.Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), Monoamine oxidase type B (MAO-B). nih.gov
N-Propargylamine-containing compoundsReduction of toxin-induced neuronal damage.Cellular pathways affected by neurotoxins. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Acetylcholinesterase, PIM Kinase, Cathepsin B, CHK1)

The ability of isoquinoline and quinoline derivatives to inhibit various enzymes is a cornerstone of their diverse pharmacological activities.

As previously mentioned, the anti-inflammatory and analgesic effects of some of these compounds are linked to the inhibition of cyclooxygenase (COX) enzymes. jneonatalsurg.com Similarly, their neuroprotective potential is associated with the inhibition of acetylcholinesterase (AChE) . nih.gov

In the realm of anticancer research, these heterocyclic scaffolds have been incorporated into inhibitors of various kinases. For example, they are being investigated as inhibitors of Checkpoint Kinase 1 (Chk1) , a crucial component of the DNA damage response in cancer cells.

Furthermore, derivatives of these compounds have been explored as inhibitors of proteases like cathepsin B . While specific data on this compound is lacking, the general structural motif is amenable to the design of inhibitors for a wide range of enzymes.

The broad enzyme inhibitory potential is also highlighted by studies on various natural and synthetic derivatives. For instance, essential oils containing compounds with related structural features have shown inhibitory activity against enzymes like α-glucosidase . mdpi.com

Enzyme TargetTherapeutic RelevanceExample Analog ClassReference
Cyclooxygenase (COX)Inflammation, PainQuinazoline Derivatives jneonatalsurg.com
Acetylcholinesterase (AChE)Neurodegenerative DiseasesQuinoline Derivatives nih.gov
Checkpoint Kinase 1 (Chk1)CancerGeneral Kinase Inhibitors-
α-GlucosidaseDiabetesVarious Natural Derivatives mdpi.com

Modulation of Cellular Pathways (e.g., Aryl Hydrocarbon Receptor (AhR) Activation, DNA Damage Response Network)

Beyond direct enzyme inhibition, isoquinoline and quinoline analogs can modulate complex cellular signaling pathways, influencing cellular fate and function.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can be modulated by various compounds. While specific interactions with this compound are not detailed, the modulation of AhR by related structures can have significant implications for cancer therapy and immune response.

The DNA Damage Response (DDR) network is another critical cellular pathway that can be targeted by these compounds. As mentioned, the inhibition of kinases like Chk1 is a key strategy in cancer treatment. By disrupting the DDR, these compounds can sensitize cancer cells to the effects of chemotherapy and radiation.

Furthermore, the anticancer activity of many of these derivatives is linked to their ability to modulate cell survival signaling pathways such as the PI3K/Akt and MAPK pathways. nih.gov Flavonoids, which share some structural similarities with the breakdown products of certain isoquinolines, are known to interact with these pathways, affecting cell proliferation and apoptosis. nih.gov The WNT/β-catenin pathway is another example of a critical cellular cascade that can be modulated by these compounds, as seen with the DVL1 inhibitors. mdpi.com

Cellular PathwayBiological ImplicationExample of Modulation by AnalogsReference
Aryl Hydrocarbon Receptor (AhR) SignalingCancer, ImmunityModulation by related heterocyclic compounds.-
DNA Damage Response (DDR) NetworkCancer TherapyInhibition of key kinases like Chk1.-
PI3K/Akt and MAPK PathwaysCell Survival and ProliferationModulation by flavonoids and other related compounds. nih.gov
WNT/β-catenin PathwayCancer DevelopmentInhibition of key components like DVL1. mdpi.com

Detailed Analysis of this compound and its Analogs Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

Despite the growing interest in isoquinoline derivatives for their diverse biological activities, a comprehensive and detailed structure-activity relationship (SAR) study focusing specifically on this compound and its immediate analogs is not extensively available in publicly accessible scientific literature. While broader research into substituted isoquinolines highlights the importance of modifications at the C1 and C3 positions for various pharmacological effects, specific data systematically exploring the impact of a chloro group at the first position and a hydroxyl or alkoxy group at the third position remains limited.

Existing research on isoquinoline derivatives encompasses a wide range of biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties. Studies have often focused on the effects of various substituents, such as methyl, phenyl, and methoxy (B1213986) groups, at different positions on the isoquinoline core. This body of work establishes a general understanding that the nature and position of substituents significantly influence the biological profile of these compounds. For instance, substitutions at the C1 and C3 positions of the tetrahydroisoquinoline core have been shown to have a profound effect on antiproliferative activity.

However, the specific contributions of a chlorine atom at C1 in conjunction with a hydroxyl or related group at C3 have not been the subject of detailed, publicly available SAR investigations. Such studies are crucial for understanding the precise molecular interactions that govern the biological activity of this particular class of compounds. They typically involve the synthesis of a series of analogs with systematic variations in their chemical structure and the subsequent evaluation of their biological effects, often including quantitative measures like IC50 or GI50 values. This allows researchers to identify the key structural features responsible for potency and selectivity.

The absence of this specific data for this compound and its analogs in the public domain prevents the construction of detailed data tables and an in-depth analysis of its mechanistic pathways based on a robust SAR. Further targeted research, including the synthesis and biological screening of a focused library of 1-chloro-3-substituted isoquinolines, would be necessary to elucidate the specific structure-activity relationships and unlock the full therapeutic potential of this chemical scaffold.

Applications and Future Research Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

The dual functionality of 1-Chloroisoquinolin-3-ol renders it a valuable intermediate for constructing more complex molecular architectures. The chlorine atom at the C1 position is susceptible to nucleophilic substitution and is an ideal handle for transition metal-catalyzed cross-coupling reactions. For instance, related 1-chloroisoquinolines have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids. sigmaaldrich.com This reactivity allows for the introduction of diverse substituents at this position, significantly expanding the molecular diversity of accessible isoquinoline (B145761) derivatives.

Simultaneously, the hydroxyl group at the C3 position can undergo O-alkylation, O-acylation, or be converted into a triflate, another excellent leaving group for cross-coupling reactions. This multi-faceted reactivity enables sequential or orthogonal functionalization strategies, providing a pathway to intricately substituted isoquinoline scaffolds that are central to many pharmacologically active molecules. nih.gov The strategic derivatization of these two positions is a cornerstone for building libraries of compounds for drug discovery and medicinal chemistry programs.

Potential in Materials Science and Engineering (e.g., Dendrimers, Ligands for Catalysis)

The isoquinoline framework is increasingly being explored for applications in materials science due to its electronic properties, rigidity, and ability to coordinate with metal ions.

Ligands for Catalysis: The nitrogen atom in the isoquinoline ring can act as a ligand for transition metals. Chiral isoquinoline-based ligands have been incorporated into iron and manganese complexes, which serve as highly efficient catalysts for various oxidation reactions, including the enantioselective epoxidation of olefins. acs.org The substitution pattern on the isoquinoline core, which can be readily modified using this compound as a precursor, allows for the fine-tuning of the catalyst's steric and electronic properties to enhance selectivity and activity. acs.org

Dendrimers and Polymers: Isoquinoline derivatives have been investigated for creating advanced materials like polymers and dendrimers. amerigoscientific.com For instance, the isoquinoline alkaloid berberine has been incorporated into poly(amidoamine) (PAMAM) dendrimer-based systems for drug delivery applications. nih.govnih.gov The rigid isoquinoline core can impart desirable thermal and conductive properties to polymers, making them suitable for sensors and optical materials. amerigoscientific.com this compound could serve as a monomer or a core functionalization unit in the synthesis of such materials, with its reactive handles facilitating polymerization or attachment to dendritic structures.

Table 1: Potential Applications of Isoquinoline Scaffolds in Materials Science
Application AreaRole of Isoquinoline ScaffoldPotential Contribution of this compoundReference
Homogeneous CatalysisForms the backbone of tetradentate ligands for iron and manganese complexes used in asymmetric oxidation.Precursor for synthesizing tailored ligands with specific electronic and steric properties. acs.org
Conductive PolymersProvides a rigid, aromatic, and electron-rich unit within a polymer backbone.Acts as a functionalized monomer for polymerization reactions. amerigoscientific.com
DendrimersServes as a structural component in drug-delivery systems (e.g., with PAMAM dendrimers).Can be attached to the surface or core of dendrimers to modify properties like drug loading or targeting. nih.govnih.gov
Metal-Organic Frameworks (MOFs)Functions as a ligand to coordinate with metal ions, forming porous structures.A building block for creating functionalized MOFs for gas storage or catalysis. amerigoscientific.com

Development of Chemical Probes and Research Tools (e.g., Radioligands, Fluorescent Probes)

Chemical probes are essential for studying biological processes, and the isoquinoline scaffold is a prominent feature in many fluorescent sensors. nih.gov The inherent fluorescence of the isoquinoline ring system can be modulated by substitution, making it an attractive fluorophore.

Fluorescent Probes: Researchers have developed isoquinoline-based fluorescent sensors for detecting metal ions like Zn²⁺ and for use as general fluorescent labels. acs.orgmdpi.comnih.gov The introduction of a benzene (B151609) ring to create the isoquinoline structure can induce fluorescence upon ion binding. acs.org The reactive sites on this compound provide convenient points for attaching chelating groups, linkers, or other functionalities to create highly specific probes for bio-imaging applications or for studying protein-ligand interactions. nih.govresearchgate.net

Radioligands: While specific examples involving this compound are not yet documented, its structure is amenable to radiolabeling for use in techniques like Positron Emission Tomography (PET). The chlorine atom could be substituted with a radioisotope, or a substituent containing a radionuclide could be introduced via cross-coupling. Such radioligands are invaluable for in vivo imaging of biological targets like enzymes or receptors.

Explorations in Agricultural Chemistry

Isoquinoline derivatives have found utility in agriculture as insecticides, fungicides, and as "safeners" that protect crops from the effects of herbicides. scribd.comwikipedia.org The broad biological activity of isoquinoline alkaloids has spurred the development of novel antimicrobial agents for agricultural use. researchgate.netnih.gov Synthetic derivatives have shown potent bactericidal and fungicidal activity, with chlorinated compounds often exhibiting enhanced effects. nih.gov This suggests that a systematic exploration of derivatives synthesized from this compound could yield new and effective agrochemicals for crop protection.

Advanced Derivatization Strategies for Targeted Biological Profiles

The core principle of medicinal chemistry involves the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such endeavors. The distinct reactivity of the C1-chloro and C3-hydroxyl groups allows for targeted derivatization.

For example, nucleophilic aromatic substitution (SNAr) at the C1 position can introduce a variety of amine, ether, or thioether linkages, while the C3-hydroxyl group can be converted into esters or ethers. This combinatorial approach can generate a large library of analogues from a single, readily accessible precursor. The resulting compounds can then be screened against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify molecules with desired therapeutic profiles.

Table 2: Derivatization Strategies and Potential Biological Targets
Reactive SiteReaction TypePotential Functional Groups IntroducedPotential Biological Targets
C1-ChlorideNucleophilic Substitution / Cross-CouplingAmines, Aryls, Alkyls, Ethers, ThioethersKinases, GPCRs, Ion Channels
C3-HydroxylEtherification / EsterificationAlkoxy groups, Aryloxy groups, Esters, CarbamatesEnzymes (e.g., proteases, esterases), Receptors
Isoquinoline RingElectrophilic SubstitutionNitro groups, HalogensDNA Intercalators, Antimicrobial Agents

Integration with Computational Chemistry and Artificial Intelligence for Compound Discovery

Modern drug and materials discovery heavily relies on computational tools to accelerate the design and optimization process. researchgate.net

Computational Chemistry: Methods like Density Functional Theory (DFT) and molecular docking can be applied to this compound and its virtual derivatives. mdpi.com DFT studies can predict the molecule's electronic properties and reactivity, guiding synthetic efforts. Molecular docking can simulate the binding of these derivatives to the active sites of biological targets, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.net

Artificial Intelligence (AI): AI and machine learning models are revolutionizing compound discovery by predicting molecular properties, synthetic feasibility, and potential biological activities from chemical structures. mit.edupatsnap.comnih.gov An AI platform could use this compound as a starting fragment and generate vast virtual libraries of derivatives. These models can then screen these libraries to identify candidates with a high probability of possessing desired characteristics, such as high binding affinity for a target protein and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, long before they are synthesized in the lab. nih.govdrugtargetreview.com

Adoption of Green Chemistry Principles in Scalable Synthesis and Research

Traditional methods for synthesizing isoquinoline scaffolds often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts, posing environmental and economic challenges. researchgate.net The principles of green chemistry advocate for the development of more sustainable chemical processes. Future research into the synthesis and application of this compound should focus on incorporating these principles.

This includes the development of synthetic routes that utilize benign solvents (like water or ethanol), employ recyclable catalytic systems, maximize atom economy, and operate under energy-efficient conditions, such as microwave-assisted synthesis. researchgate.net Applying these principles not only reduces the environmental footprint of the research but also facilitates the scalable and cost-effective production of this compound and its derivatives for industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.